composti N-sililici
N-Silyl Compounds are a class of organic compounds that feature an N-silylation group, typically derived from the reaction between primary or secondary amines and silicon reagents such as chlorosilanes. These compounds play a significant role in various synthetic transformations due to their stability and reactivity under mild conditions. They find applications in organic synthesis, pharmaceuticals, and materials science. For instance, N-silyl ethers are often used as protecting groups for amines in multi-step reactions, allowing the selective protection of these functional groups without interfering with other parts of the molecule. Additionally, N-silyl compounds can serve as precursors for the formation of various organosilicon compounds through further chemical transformations. Their use is widespread due to their ability to modulate reactivity and improve synthetic efficiency in complex molecular structures.

Struttura | Nome chimico | CAS | MF |
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N-[cyclohexyl-(ethylamino)-methyl-silyl]ethanamine | 1352486-81-7 | C11H26N2Si |
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Silanamine,N,N,1,1-tetramethyl- | 22705-32-4 | C4H13NSi |
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Titanium, dichloro[1-(h5-2,4-cyclopentadien-1-yl)-N-(1,1-dimethylethyl)-1,1-dimethylsilanaminato(2-)-kN]- | 135539-57-0 | C11H19CL2NSITI |
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6-Hydroxyhexyl Trimethylammonium Chloride | 676578-21-5 | C9H22NO+.Cl- |
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Silanetriamine,N,N',N''-tricyclohexyl-1-methyl- | 15901-40-3 | C19H39N3Si |
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1,1,3,3-Tetramethyl-1,3-divinyldisilazane | 7691-02-3 | C8H19NSi2 |
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[Amino-[amino(dimethyl)silyl]oxy-methylsilyl]methane | 86628-03-7 | C4H16N2OSi2 |
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Triisocyanato(methyl)silane | 5587-61-1 | C4H3N3O3SI |
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| 6026-02-4 | C6H16NSiCl |
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Di(isopropylamino)dimethylsilane | 6026-42-2 | C8H22N2Si |
Letteratura correlata
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